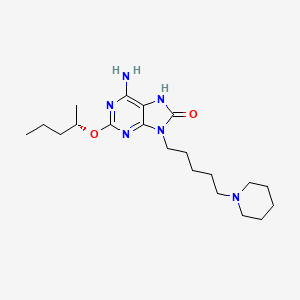
GSK2245035
Vue d'ensemble
Description
GSK2245035 est une nouvelle petite molécule qui agit comme un agoniste sélectif du récepteur 7 de type Toll (TLR7). Elle est en cours de développement comme traitement immunomodulateur pour les maladies des voies respiratoires allergiques. Le composé vise à réduire les réponses des lymphocytes T auxiliaires de type 2 (Th2) et à améliorer les réponses des lymphocytes T auxiliaires de type 1 (Th1) et des lymphocytes T régulateurs (Treg) aux aéroallergènes par l’induction locale d’interférons de type 1 .
Applications De Recherche Scientifique
GSK2245035 has several scientific research applications, particularly in the fields of immunology and respiratory medicine. It is being investigated as an intranasal treatment for allergic airways disease, aiming to modulate the immune response to aeroallergens. The compound has shown promise in reducing Th2 cytokine levels and enhancing IL10 and IFNγ production in allergen-driven atopic peripheral blood mononuclear cell (PBMC) cultures. Additionally, it has been evaluated in preclinical and clinical studies for its potential to reduce allergen-induced bronchial reactivity in mild allergic asthma .
Mécanisme D'action
GSK2245035 exerce ses effets en activant sélectivement le récepteur 7 de type Toll (TLR7). Lors de l’activation, TLR7 stimule la production d’interférons de type 1, en particulier l’interféron alpha (IFNα). Cela conduit à une cascade de réponses immunitaires qui améliorent les réponses Th1 et Treg tout en réduisant les réponses Th2. La capacité du composé à moduler ces voies immunitaires en fait un agent thérapeutique potentiel pour les maladies des voies respiratoires allergiques et d’autres affections impliquant des réponses immunitaires dysrégulées .
Analyse Biochimique
Biochemical Properties
GSK2245035 has pEC50s of 9.3 and 6.5 for IFNα and TFNα respectively . It effectively suppresses allergen-induced Th2 cytokine production in human peripheral blood cell cultures . The compound interacts with the TLR7 receptor, which plays a crucial role in the innate immune response .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by preferentially stimulating Type-1 interferon (IFN), which plays a critical role in immune response . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a TLR7 agonist . It binds to the TLR7 receptor, leading to the activation of downstream signaling pathways that result in the production of Type-1 interferon (IFN) . This can lead to changes in gene expression and influence various cellular functions .
Temporal Effects in Laboratory Settings
It has been observed that this compound can cause dose-related increases in IFNα levels in serum .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause dose-related increases in IFNα levels in serum
Metabolic Pathways
Given its role as a TLR7 agonist, it is likely to be involved in pathways related to immune response .
Transport and Distribution
Given its role as a TLR7 agonist, it is likely to be transported to areas of the cell where the TLR7 receptor is located .
Subcellular Localization
Given its role as a TLR7 agonist, it is likely to be localized to areas of the cell where the TLR7 receptor is located .
Analyse Des Réactions Chimiques
GSK2245035 subit diverses réactions chimiques, principalement axées sur son rôle d’agoniste du TLR7. Le composé induit la production d’interféron alpha (IFNα) et d’autres cytokines telles que l’interleukine 12 (IL12), l’interféron gamma (IFNγ) et l’interleukine 10 (IL10). Ces cytokines jouent un rôle crucial dans la modulation des réponses immunitaires. Le composé présente une sélectivité dans l’induction de l’IFNα par rapport au facteur de nécrose tumorale alpha (TNFα), ce qui est important pour ses effets immunomodulateurs .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de l’immunologie et de la médecine respiratoire. Il est en cours d’investigation comme traitement intranasal pour les maladies des voies respiratoires allergiques, visant à moduler la réponse immunitaire aux aéroallergènes. Le composé s’est révélé prometteur pour réduire les niveaux de cytokines Th2 et améliorer la production d’IL10 et d’IFNγ dans les cultures de cellules mononucléaires du sang périphérique (PBMC) atopiques induites par les allergènes. De plus, il a été évalué dans des études précliniques et cliniques pour son potentiel à réduire la réactivité bronchique induite par les allergènes dans l’asthme allergique léger .
Comparaison Avec Des Composés Similaires
GSK2245035 est unique par sa forte puissance et sa sélectivité en tant qu’agoniste du TLR7. Des composés similaires comprennent d’autres agonistes du TLR7 qui sont en cours d’investigation pour leurs propriétés immunomodulatrices. This compound se démarque par son induction préférentielle d’interférons de type 1 et son potentiel d’administration intranasale, qui cible directement les voies respiratoires. D’autres composés similaires peuvent ne pas avoir le même niveau de sélectivité ou peuvent être administrés par différentes voies .
Liste des composés similaires::- Imiquimod
- Resiquimod
- 852A
Ces composés agissent également comme des agonistes du TLR7 mais diffèrent par leurs applications spécifiques, leur puissance et leurs voies d’administration.
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction spécifiques pour GSK2245035 ne sont pas facilement disponibles dans le domaine public. On sait que le composé est synthétisé par une série de réactions chimiques qui impliquent la formation de sa structure moléculaire unique. Les méthodes de production industrielle impliqueraient probablement l’optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que l’extensibilité pour la production à grande échelle .
Propriétés
IUPAC Name |
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N6O2/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPVTVPXHNXOT-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207629-49-9 | |
| Record name | GSK-2245035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207629499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK2245035 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-amino-2-[(2S)-pentan-2-yloxy]-9-[5-(piperidin-1-yl)pentyl]-8,9-dihydro-7H-purin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-2245035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3SX16QBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)
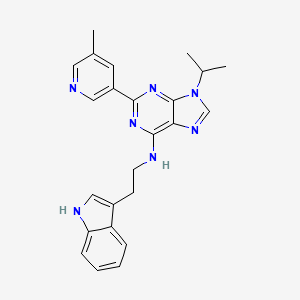
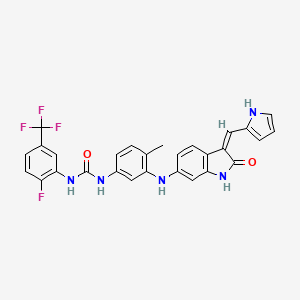

![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)
![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)

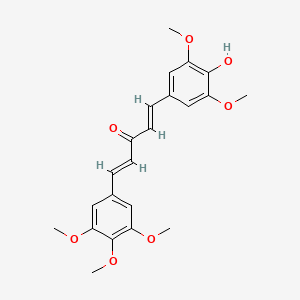
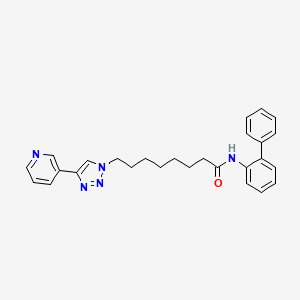
![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)
